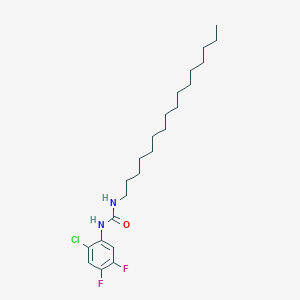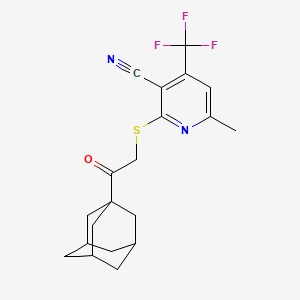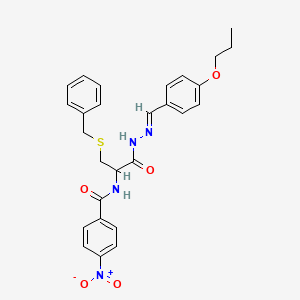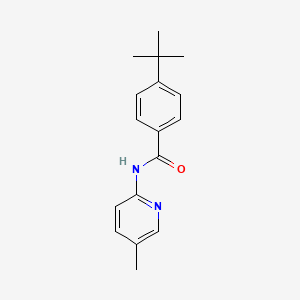![molecular formula C23H21F3N2OS2 B11561921 2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-6-(thiophen-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11561921.png)
2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-6-(thiophen-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-6-(thiophen-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a unique combination of adamantane, thiophene, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-6-(thiophen-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a reaction with a suitable electrophile, followed by the formation of the thiophene and pyridine rings through cyclization reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-6-(thiophen-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-6-(thiophen-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-6-(thiophen-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the thiophene and pyridine rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}nicotinate
- 2-{2-[2-(Adamantan-1-yl)acetoxy]ethoxy}ethyl (2Z,4Z,6S)-6-[(3R,3aS,5E,6aR,9aS,10aR)-6-formyl-9,1
Uniqueness
Compared to similar compounds, 2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-6-(thiophen-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile stands out due to its trifluoromethyl group, which can enhance the compound’s lipophilicity and metabolic stability. Additionally, the combination of adamantane, thiophene, and pyridine moieties provides a unique structural framework that can lead to diverse biological activities and applications.
Properties
Molecular Formula |
C23H21F3N2OS2 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H21F3N2OS2/c24-23(25,26)17-7-18(19-2-1-3-30-19)28-21(16(17)11-27)31-12-20(29)22-8-13-4-14(9-22)6-15(5-13)10-22/h1-3,7,13-15H,4-6,8-10,12H2 |
InChI Key |
OCTDLCMVSWAPKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CSC4=C(C(=CC(=N4)C5=CC=CS5)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide](/img/structure/B11561838.png)
![1-(4-bromophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11561841.png)
![O-{4-[(4-fluorophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11561853.png)
![2-{[(E)-(4-propoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11561854.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11561858.png)

![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11561868.png)
![N-(2-ethoxyphenyl)-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11561874.png)


![2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-iodo-4-methylphenol](/img/structure/B11561885.png)



